molecular formula C12H10O B188711 7-Methylnaphthalene-2-carbaldehyde CAS No. 52988-18-8

7-Methylnaphthalene-2-carbaldehyde

Cat. No.: B188711
CAS No.: 52988-18-8
M. Wt: 170.21 g/mol
InChI Key: NLKUMKLMVSUUTN-UHFFFAOYSA-N
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Description

7-Methylnaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 7th position and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnaphthalene-2-carbaldehyde typically involves the formylation of 7-methylnaphthalene. One common method is the Vilsmeier-Haack reaction, where 7-methylnaphthalene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 2nd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Methylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles can be introduced using reagents like halogens or sulfonic acids under appropriate conditions.

Major Products:

    Oxidation: 7-Methylnaphthalene-2-carboxylic acid.

    Reduction: 7-Methylnaphthalene-2-methanol.

    Substitution: Depending on the electrophile, various substituted naphthalene derivatives can be formed.

Scientific Research Applications

7-Methylnaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylnaphthalene-2-carbaldehyde involves its reactivity due to the presence of the aldehyde group. This group can participate in various nucleophilic addition reactions, forming intermediates that can further react to produce a wide range of products. The naphthalene ring system also contributes to its reactivity, allowing for electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Uniqueness: 7-Methylnaphthalene-2-carbaldehyde is unique due to the combination of the methyl and aldehyde groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

7-methylnaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKUMKLMVSUUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364831
Record name 7-methylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52988-18-8
Record name 7-methylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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